4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

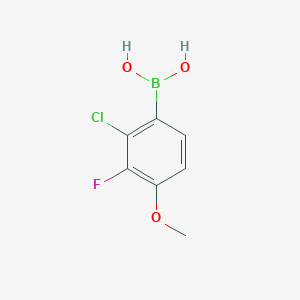

“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazoles, including “this compound”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “this compound” comprises a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Mecanismo De Acción

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid inhibits COX-2 by binding to the active site of the enzyme. COX-2 is responsible for the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical and Physiological Effects:

This compound has been shown to have potent anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines. Studies have also shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is its potent inhibition of COX-2, making it a promising candidate for the development of anti-inflammatory drugs. However, this compound's potency may also be a limitation, as it may have off-target effects that could lead to toxicity. In addition, this compound's solubility and stability may be a limitation for its use in lab experiments.

Direcciones Futuras

There are several future directions for the research on 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and stability. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Further studies are also needed to investigate the safety and toxicity of this compound in animal models and humans. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new drugs for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves the reaction of 4-chloro-3-cyclopropyl-1H-pyrazole with ethyl chloroformate and triethylamine. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. The inhibition of COX-2 by this compound makes it a promising candidate for the development of anti-inflammatory drugs. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines. Studies have also shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety data sheet for a related compound, “5-Cyclopropyl-1H-pyrazole-3-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDRXPJTCMNCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2793709.png)

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)